Cyclohexene, 4-(1,1-dimethylethyl)-, (R)-
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Overview
Description
Cyclohexene, 4-(1,1-dimethylethyl)-, ®-, also known as 4-tert-Butylcyclohexene, is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, where a tert-butyl group is attached to the fourth carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- can be achieved through several methods. One common approach involves the alkylation of cyclohexene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- often involves catalytic hydrogenation of 4-tert-butylphenol followed by dehydrogenation. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-tert-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 4-tert-butylcyclohexanol, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 4-tert-Butylcyclohexanone
Reduction: 4-tert-Butylcyclohexanol
Substitution: Various substituted cyclohexenes depending on the reagents used
Scientific Research Applications
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biological oxidation processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene, 4-tert-butyl-
- 4-tert-Butyl-1-cyclohexene
- 4-tert-Butylcyclohexene
- 4-tertiary-Butylcyclohexene
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-, ®- is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This compound’s reactivity and applications differ from other similar compounds, making it valuable in various research and industrial contexts .
Properties
CAS No. |
61062-50-8 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(4R)-4-tert-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
PJTMQLHFQYFBBB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC=CC1 |
Canonical SMILES |
CC(C)(C)C1CCC=CC1 |
Origin of Product |
United States |
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